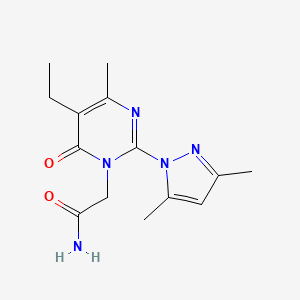

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-5-11-10(4)16-14(18(13(11)21)7-12(15)20)19-9(3)6-8(2)17-19/h6H,5,7H2,1-4H3,(H2,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTPODWNILXBLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N(C1=O)CC(=O)N)N2C(=CC(=N2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole moiety linked to a pyrimidine structure, which is known for its diverse biological activities. The IUPAC name is 2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]-N-propan-2-ylacetamide. The molecular formula is , and it has a molecular weight of approximately 325.42 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation of 3,5-dimethylpyrazole with an appropriate pyrimidine derivative under controlled conditions, often utilizing potassium carbonate as a base and dimethyl sulfoxide (DMSO) as a solvent at elevated temperatures.

Table 1: Synthetic Routes for this compound

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Condensation | 3,5-dimethylpyrazole + pyrimidine derivative | K2CO3, DMSO, heat |

| 2 | Purification | Recrystallization/Chromatography | Varies by method |

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For example, compounds derived from pyrazole exhibited significant cytotoxic effects against various cancer cell lines. In one study, derivatives showed IC50 values ranging from 5.00 µM to 29.85 µM against SH-SY5Y and C6 cell lines . Notably, one derivative demonstrated an IC50 of 5.13 µM on the C6 glioma cell line, indicating strong selective activity against cancer cells while sparing healthy cells.

Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells and causing cell cycle arrest at the G0/G1 phase. Flow cytometry analysis revealed that late apoptosis was the primary mode of cell death induced by these compounds .

Enzyme Inhibition

The compound may also interact with specific enzymes or receptors due to its structural features. Pyrazole derivatives are known to modulate enzyme activity, which can lead to therapeutic effects in various diseases beyond cancer, including inflammation and metabolic disorders.

Case Studies

Several case studies have documented the efficacy of pyrazole-based compounds in preclinical models:

- Study on Glioma Treatment : A derivative demonstrated significant cytotoxicity against C6 glioma cells with minimal effects on normal L929 cells. The study concluded that such compounds could be developed into effective treatments for glioma .

- Mechanistic Studies : Research indicated that certain pyrazole derivatives inhibited tubulin polymerization, akin to the action of established chemotherapeutic agents like colchicine. This suggests potential for developing new anticancer therapies targeting microtubule dynamics .

Comparison with Similar Compounds

Structural Analogues in Pyrazole-Thiadiazine Derivatives

Compounds 15b , 15c , 17a , 17b , and 17c from share a pyrazole-thiadiazine core but differ in substituents. Unlike the target compound, these analogs incorporate diazenyl and aryl groups on the thiadiazine ring. Key comparisons include:

| Compound | Substituents | Melting Point (°C) | Yield (%) | Key Structural Differences vs. Target Compound |

|---|---|---|---|---|

| 15b | p-Tolyldiazenyl, thiadiazine | 205–206 | 86 | Thiadiazine ring vs. pyrimidinone; no acetamide group |

| 17a | Phenyldiazenyl, thiadiazinone | 126–127 | 85 | Thiadiazinone ring; lacks ethyl/methyl on pyrimidinone |

| Target Compound | Trifluoromethylphenyl, pyrimidinone | — | — | Pyrimidinone core; trifluoromethylphenyl acetamide |

These analogs exhibit antimicrobial activity, suggesting that the pyrazole moiety contributes to bioactivity. However, the target compound’s pyrimidinone core and trifluoromethyl group may enhance metabolic stability compared to thiadiazine derivatives .

Acetamide-Functionalized Pyrazole Derivatives

4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]- (, Compound 2) shares the 3,5-dimethylpyrazole-acetyl motif with the target compound. However, it substitutes the pyrimidinone ring with a piperidinecarboxamide group. This difference likely alters solubility and target selectivity, as piperidine derivatives often enhance blood-brain barrier penetration .

Pyrimidine and Quinoline-Based Acetamides

Patent-derived compounds in , such as N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide, feature quinoline scaffolds with acetamide substituents. These compounds prioritize planar aromatic systems for kinase inhibition, contrasting with the target compound’s pyrimidinone-pyrrole hybrid structure.

Pharmacokinetic Considerations

Goxalapladib (), a naphthyridine-acetamide derivative, demonstrates how fluorinated aromatic systems (e.g., trifluoromethyl biphenyl) enhance binding affinity in atherosclerosis targets. Similarly, the target compound’s trifluoromethylphenyl group may improve target engagement through hydrophobic interactions, though its pyrimidinone ring could reduce conformational flexibility compared to naphthyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.